molecular formula C22H23N5O4S B4105040 2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE

2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B4105040
M. Wt: 453.5 g/mol
InChI Key: DSDSXWFPQNJXSY-UHFFFAOYSA-N
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Description

2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups

Properties

IUPAC Name

2-methoxy-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(oxolan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S/c1-14-17-7-3-4-8-18(17)22-25-24-21(27(22)26-14)15-9-10-19(30-2)20(12-15)32(28,29)23-13-16-6-5-11-31-16/h3-4,7-10,12,16,23H,5-6,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDSXWFPQNJXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC(=C(C=C4)OC)S(=O)(=O)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Triazolo[3,4-a]phthalazine Core: This can be achieved through a cyclization reaction involving appropriate hydrazine derivatives and aldehydes under acidic conditions.

    Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride in the presence of a base like triethylamine.

    Furanylmethyl Substitution: The final step involves the substitution of the sulfonamide with tetrahydro-2-furanylmethyl group under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and furanylmethyl groups.

    Reduction: Reduction reactions can target the triazolo[3,4-a]phthalazine core, potentially leading to ring-opening or hydrogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield fully hydrogenated derivatives.

Scientific Research Applications

2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique properties.

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.

Mechanism of Action

The mechanism of action of 2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The triazolo[3,4-a]phthalazine core can bind to metal ions, forming stable complexes that can inhibit enzyme activity or alter receptor function. The sulfonamide group can also participate in hydrogen bonding, further stabilizing these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-(1,2,4-triazol-3-yl)benzenesulfonamide
  • 6-methyl-1,2,4-triazolo[3,4-a]phthalazine
  • N-(tetrahydro-2-furanylmethyl)benzenesulfonamide

Uniqueness

What sets 2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE apart is its combination of functional groups, which confer unique chemical properties and reactivity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-[(OXOLAN-2-YL)METHYL]BENZENE-1-SULFONAMIDE

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